molecular formula C8H10Cl3NO B022967 6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride CAS No. 101819-99-2

6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride

Cat. No. B022967
M. Wt: 242.5 g/mol
InChI Key: XZZITYVICUAZNB-UHFFFAOYSA-N
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Patent
US04686177

Procedure details

525 ml of isopropyl alcohol, 125 g of the same 2-nitro-4,6-dichloro-5-ethylphenol as described above in (1) and 7.5 g of Raney nickel were placed in 1 liter of autoclave, and then the mixture was stirred until absorbing the theoretical amount of hydrogen gas under 10 kg/cm2 of initial pressure of hydrogen at 50° C. or less. Raney nickel catalysts were removed by filtration from the reaction mixture, and 165 g of concentrated hydrochloric acid was added to the resulting filtrate. Then, the resulting solution was stirred for 30 minutes at 40° to 50° C. to obtain white crystalline precipitates. Thereafter, the resulting crystal was cooled for 1 hour at 5° C. or less, and separated out, washed with 140 ml of acetone and dried to obtain 2-amino-4,6-dichloro-5-ethylphenol.hydrochloride. Yield was 112.5 g (87.5%).
Quantity
125 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
catalyst
Reaction Step Three
Quantity
525 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([CH2:11][CH3:12])=[C:6]([Cl:13])[C:5]=1[OH:14])([O-])=O>[Ni].C(O)(C)C>[ClH:10].[NH2:1][C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([CH2:11][CH3:12])=[C:6]([Cl:13])[C:5]=1[OH:14] |f:3.4|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1)Cl)CC)Cl)O
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
525 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until absorbing the theoretical amount of hydrogen gas under 10 kg/cm2 of initial pressure of hydrogen at 50° C. or less
CUSTOM
Type
CUSTOM
Details
Raney nickel catalysts were removed by filtration from the reaction mixture, and 165 g of concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the resulting filtrate
STIRRING
Type
STIRRING
Details
Then, the resulting solution was stirred for 30 minutes at 40° to 50° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to obtain white crystalline precipitates
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the resulting crystal was cooled for 1 hour at 5° C. or less
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separated out
WASH
Type
WASH
Details
washed with 140 ml of acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C(=C(C(=C1)Cl)CC)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.